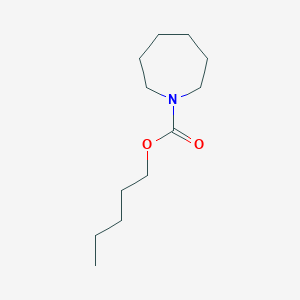
1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester is a chemical compound belonging to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a pentyl ester group attached to the azepine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexahydro-1H-azepine with pentyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active azepine moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester
- 1H-Azepine-1-carboxylic acid, hexahydro-, phenylmethyl ester
- 1H-Azepine-1-carboxylic acid, hexahydro-, 4-hydroxy-, phenylmethyl ester
Uniqueness
1H-Azepine-1-carboxylic acid, hexahydro-, pentyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
59454-11-4 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
pentyl azepane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-2-3-8-11-15-12(14)13-9-6-4-5-7-10-13/h2-11H2,1H3 |
InChI Key |
GYOVERVQNZKWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















